molecular formula C12H10NO2S2+ B429071 methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate

methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate

Cat. No.: B429071
M. Wt: 264.3g/mol
InChI Key: ARELQMDJZWFSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dithieno[2,3-b:3,4-d]pyridine core, which is further modified by the addition of a 2-methoxy-2-oxoethyl group.

Preparation Methods

The synthesis of methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate typically involves multiple steps, including the formation of the dithieno[2,3-b:3,4-d]pyridine core and subsequent modification with the 2-methoxy-2-oxoethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology, it may be studied for its potential biological activity and interactions with biomolecules .

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials, such as conductive polymers or advanced coatings .

Mechanism of Action

The mechanism of action of methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate stands out due to its distinctive dithieno[2,3-b:3,4-d]pyridine core and the presence of the 2-methoxy-2-oxoethyl group. Similar compounds may include other dithieno[2,3-b:3,4-d]pyridine derivatives or compounds with similar functional groups .

Some similar compounds include:

  • 1-(2-Methoxy-2-oxoethyl)pyridinium bis(2-thioxo-1,3-dithiole-4,5-dithiolate)
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

Molecular Formula

C12H10NO2S2+

Molecular Weight

264.3g/mol

IUPAC Name

methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate

InChI

InChI=1S/C12H10NO2S2/c1-15-11(14)5-13-4-8-6-16-7-10(8)9-2-3-17-12(9)13/h2-4,6-7H,5H2,1H3/q+1

InChI Key

ARELQMDJZWFSBW-UHFFFAOYSA-N

SMILES

COC(=O)C[N+]1=CC2=CSC=C2C3=C1SC=C3

Canonical SMILES

COC(=O)C[N+]1=CC2=CSC=C2C3=C1SC=C3

Origin of Product

United States

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